(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid

Description

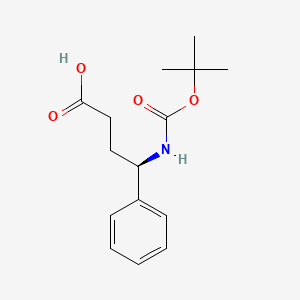

(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a phenyl ring at the 4-position, and a butyric acid moiety. This molecule is widely used in peptide synthesis as a building block, leveraging the Boc group for temporary amine protection during solid-phase peptide synthesis (SPPS) . Its stereochemistry (R-configuration) is critical for ensuring correct spatial orientation in bioactive peptides.

Properties

IUPAC Name |

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLPDLBZBHAMPD-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Synthesis via Grignard Coupling

The most widely reported method involves asymmetric coupling using L-aspartic acid derivatives as chiral precursors. Patent CN109608348A details a scalable approach starting from L-aspartic acid-4-ester :

Step 1: Coupling Reaction

L-Aspartic acid-4-ester reacts with phenylmagnesium bromide in the presence of a copper(I) bromide-dimethyl sulfide (CuBr·Me₂S) catalyst. Key parameters include:

Step 2: Hydrolysis

The coupled product undergoes alkaline hydrolysis (NaOH or KOH) at 40–80°C to yield the free acid. This step achieves near-quantitative conversion with minimal racemization .

Advantages :

-

High stereoselectivity due to the chiral pool strategy using L-aspartic acid.

Friedel-Crafts Alkylation and Boc Protection

An alternative route involves Friedel-Crafts alkylation to install the phenyl group. ChemicalBook describes a method using γ-butyrolactone and benzene in the presence of AlCl₃ :

Step 1: Lactone Ring Opening

γ-Butyrolactone reacts with benzene via AlCl₃-catalyzed alkylation to form 4-phenylbutyrolactone.

Step 2: Amination and Protection

The lactone is converted to the corresponding β-amino acid via Hofmann rearrangement, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (toluene/water) .

Conditions :

Limitations :

-

Lower enantioselectivity compared to asymmetric coupling.

-

Requires additional resolution steps for (R)-isomer isolation .

Industrial-Scale Process Optimization

Patent CN112500316A highlights an industrial method emphasizing impurity control :

Key Features :

-

Solvent Selection : Toluene or methyl tert-butyl ether (MTBE) to minimize condensation byproducts.

-

Base : Sodium hydroxide for hydrolysis, ensuring rapid reaction kinetics .

-

Temperature Control : 50°C during coupling and 80°C during hydrolysis .

Process Table :

Outcome :

Stereochemical Control and Resolution Techniques

Achieving the (R)-configuration necessitates chiral auxiliaries or enzymatic resolution:

Asymmetric Hydrogenation :

A sitagliptin intermediate synthesis employs Rhodium-DuPHOS catalysts for enantioselective reduction of α,β-unsaturated esters, achieving ee >99% .

Enzymatic Resolution :

Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-ester, leaving the (R)-enantiomer intact. Reported yields reach 90% with ee >99% .

Comparative Analysis of Methods

Efficiency and Scalability :

| Method | Yield (%) | ee (%) | Industrial Viability |

|---|---|---|---|

| Asymmetric Coupling | 85–92 | >98 | High (low catalyst cost) |

| Friedel-Crafts | 78–85 | 80–90 | Moderate (resolution needed) |

| Hydrogenation | 90–95 | >99 | High (requires Rh catalysts) |

Cost Drivers :

Chemical Reactions Analysis

Types of Reactions

®-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions can be carried out using halides and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid involves its interaction with various molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other sites. The phenyl group can participate in π-π interactions and hydrophobic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs primarily differ in substituents on the phenyl ring or modifications to the amino acid backbone. Below is a systematic comparison:

Substituted Phenyl Derivatives

Key Observations:

Functional Group Modifications

[R,(+)]-4-(tert-Butyloxycarbonylamino)-2-(p-tolylsulfonylamino)butyric acid

- Structure: Features a p-tolylsulfonylamino group at the 2-position alongside the Boc group.

- Molecular Formula : C₁₆H₂₄N₂O₆S

- Molecular Weight : 372.44 g/mol

- Applications: Dual-protected amino acid; sulfonyl group enhances solubility in polar solvents and may act as a protease inhibitor .

(R)-3-Boc-amino-4-(1H-indol-3-yl)-butyric acid

- Structure : Phenyl replaced with indole (heterocyclic aromatic group).

- Molecular Formula : C₁₇H₂₂N₂O₄

- Molecular Weight : 318.37 g/mol

- Applications : Mimics tryptophan in peptides; used in kinase inhibitor studies .

Key Observations:

Biological Activity

(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid (commonly referred to as 4-PBA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of the biological activity of 4-PBA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-PBA is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a phenyl group attached to a butyric acid backbone. This configuration contributes to its unique properties, allowing it to interact with various biological targets.

Molecular Formula : CHNO

Molecular Weight : 235.28 g/mol

The mechanisms through which 4-PBA exerts its biological effects are multifaceted:

- Endoplasmic Reticulum Stress Inhibition : 4-PBA acts as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress by promoting proper protein folding and preventing aggregation. This property is particularly significant in conditions where ER stress is implicated, such as neurodegenerative diseases and viral infections .

- Anti-Viral Activity : Research indicates that 4-PBA inhibits the replication of several viruses by modulating the host's cellular responses. For instance, it has been shown to inhibit Japanese Encephalitis Virus (JEV) replication by reducing ER stress-induced apoptosis and inflammation .

- Lipid Metabolism Regulation : 4-PBA has been demonstrated to reduce hepatic fat accumulation and lipotoxicity by restoring autophagy processes in hepatocytes. This effect is crucial for managing conditions like non-alcoholic fatty liver disease (NAFLD) .

Anti-Viral Effects

- Case Study : A study on the effects of 4-PBA on JEV infection demonstrated that treatment significantly decreased viral titers and improved brain tissue structure in infected mice. The compound was administered at a dose of 80 mg/kg, showing a positive correlation between treatment frequency and viral inhibition .

Neuroprotective Effects

- Mechanism : By mitigating ER stress, 4-PBA protects neuronal cells from apoptosis induced by various stressors. This neuroprotective effect has implications for treating neurodegenerative diseases.

Lipid-Lowering Effects

- Research Findings : In hepatoma cells, long-term exposure to palmitate led to lipid accumulation and cell death due to autophagy blockade. Treatment with 4-PBA restored autophagic flux, reduced lipid accumulation, and improved cell viability, indicating its potential for managing metabolic disorders .

Summary of Biological Activities of 4-PBA

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid to improve yield and enantiomeric purity?

- Methodology : The synthesis typically involves multi-step procedures, including Boc protection of the amino group, stereoselective coupling of the phenyl moiety, and final hydrolysis to yield the carboxylic acid. For enantiomeric purity, chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can be used during the coupling step. Chromatographic purification (e.g., chiral HPLC) is critical to isolate the (R)-enantiomer .

- Key Considerations : Monitor reaction intermediates via H NMR to confirm stereochemistry and prevent racemization during acidic/basic steps.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodology :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Structure : H and C NMR to confirm the tert-butoxycarbonyl (Boc) group, phenyl substituents, and carboxylic acid proton. High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and track Boc group cleavage (characteristic mass loss of 100.12 Da via LC-MS) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes) to identify discrepancies caused by poor absorption or rapid clearance.

Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain in vivo efficacy .

- Case Study : Structural analogs with trifluoromethyl groups show enhanced metabolic stability, suggesting modifications to improve in vivo performance .

Q. How does enantiomeric purity impact the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Enantiomer Separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC to isolate (R)- and (S)-forms.

- Binding Assays : Compare IC values in enzyme inhibition assays (e.g., fluorescence polarization) to quantify stereospecific effects.

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodology :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses of the (R)-enantiomer in target proteins (e.g., G-protein-coupled receptors).

QSAR Analysis : Correlate substituent electronegativity or steric bulk (e.g., tert-butyl vs. phenyl groups) with activity data from analogs .

Q. What experimental approaches validate the compound’s role in modulating specific signaling pathways?

- Methodology :

- Transcriptomics : RNA sequencing of treated cell lines to identify differentially expressed genes.

- Pathway Enrichment : Use tools like DAVID or KEGG to map affected pathways (e.g., NF-κB or MAPK).

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

- Methodology :

Quality Control : Implement strict HPLC purity thresholds (>98%) and quantify residual solvents via GC-MS.

Standardized Assays : Include positive controls (e.g., known inhibitors) and normalize data to internal standards.

- Root Cause Analysis : Variability often stems from trace impurities (<0.5%) acting as off-target modulators .

Structural and Functional Analogues

Q. What lessons can be drawn from structurally related β-amino acids in optimizing this compound’s properties?

- Case Study : Substituting the phenyl group with a 4-iodophenyl moiety (as in [269396-71-6]) improves radioimaging compatibility without altering Boc group stability .

- Design Insight : Introducing electron-withdrawing groups (e.g., -CF) enhances metabolic stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.